molecular formula C21H22N6O4S B2768292 7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-83-3

7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2768292
CAS No.: 688054-83-3
M. Wt: 454.51
InChI Key: NBKXNQXSPSYIFA-UHFFFAOYSA-N
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Description

7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and a pyrimidinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the pyrimidinylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of structural features, including the quinazolinone core, dioxolo ring, and pyrimidinylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4S/c28-18(25-7-9-26(10-8-25)20-22-4-2-5-23-20)3-1-6-27-19(29)14-11-16-17(31-13-30-16)12-15(14)24-21(27)32/h2,4-5,11-12H,1,3,6-10,13H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKXNQXSPSYIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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